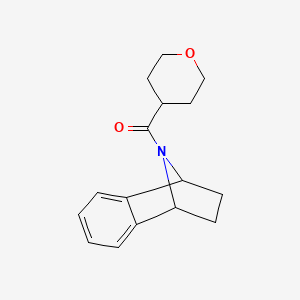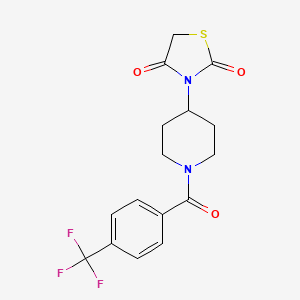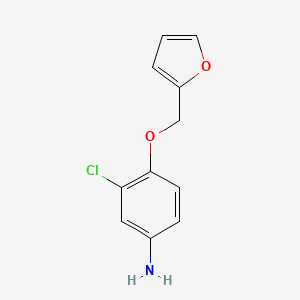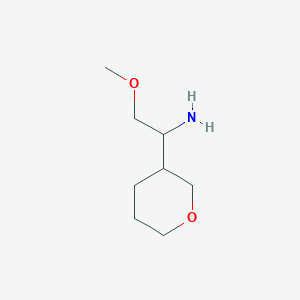
4-(7-Ethoxy-1-benzofuran-2-yl)-6-Hydroxy-7-methyl-2H-chromen-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one, also known as EBM, is a synthetic compound that belongs to the class of coumarins. It has been extensively studied due to its potential use as a therapeutic agent in the treatment of various diseases. The compound exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. 4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. The compound has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, such as NADPH oxidase and xanthine oxidase.
Biochemical and Physiological Effects:
4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to protect against oxidative stress and inflammation, which are key factors in the development of various diseases. 4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one has several advantages for use in lab experiments. The compound is relatively stable and can be easily synthesized in large quantities. It is also soluble in a range of solvents, which makes it easy to work with in the lab. However, there are some limitations to the use of 4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one in lab experiments. The compound has poor water solubility, which can limit its bioavailability in vivo. In addition, 4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one has not been extensively studied in human clinical trials, which limits our understanding of its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, the compound's potential use in the treatment of cancer and other diseases should be further investigated. Finally, the compound's pharmacokinetics and pharmacodynamics should be studied in more detail to better understand its bioavailability and potential therapeutic applications.
Conclusion:
In conclusion, 4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic compound that exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound has potential therapeutic applications in the treatment of various diseases, including neurodegenerative diseases and cancer. Further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one involves the condensation of 7-ethoxy-2-hydroxy-1-benzofuran and 7-methyl-4-chromanone in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form 4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one. The yield of 4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Benzofuranderivate, einschließlich unserer interessierenden Verbindung, haben sich als potenzielle Antitumormittel gezeigt. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht, wie z. B. Brustkrebszellen (MCF-7). Diese Verbindungen können die Zellproliferation beeinträchtigen, Apoptose induzieren und das Tumorwachstum hemmen . Weitere Studien sind erforderlich, um die genauen Mechanismen aufzuklären und ihre Wirksamkeit zu optimieren.
Antikoagulanz-Eigenschaften
Bestimmte Benzofuranderivate zeigen antikoagulierende Wirkungen. Beispielsweise ist 4-(7-Ethoxy-1-benzofuran-2-yl)-6-Methyl-2H-chromen-2-on, auch bekannt als Dicumarol, ein natürliches Antikoagulans, das aus schimmelbefallenem Süßklee gewonnen wird. Es greift in die Blutgerinnungskaskade ein und wurde auf seine potenziellen therapeutischen Anwendungen untersucht.
Eigenschaften
IUPAC Name |
4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-3-23-16-6-4-5-12-8-18(25-20(12)16)14-10-19(22)24-17-7-11(2)15(21)9-13(14)17/h4-10,21H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJADVOANZWDTPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C(=C4)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate](/img/structure/B2370444.png)











![4-methoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2370466.png)
